molecular formula C17H9BrCl2FNO2 B5036348 N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide

N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide

Cat. No.: B5036348
M. Wt: 429.1 g/mol
InChI Key: LGQHRQZDGCJYMP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring can be done using halogenating agents such as bromine (Br2) and fluorine gas (F2) or other fluorinating reagents.

    Amidation: The carboxylic acid group on the furan ring is converted to the carboxamide by reacting with an amine derivative under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the furan ring or the phenyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: New derivatives with different substituents on the phenyl rings.

    Oxidation: Oxidized forms of the furan ring or phenyl groups.

    Reduction: Reduced forms of the furan ring or phenyl groups.

    Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: Study of its reactivity and interactions with other chemical entities.

    Industrial Applications: Use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide
  • N-(4-bromo-2-chlorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide
  • N-(4-bromo-2-fluorophenyl)-5-(2,4-difluorophenyl)furan-2-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide is unique due to the specific combination of halogen atoms on its phenyl rings

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrCl2FNO2/c18-9-1-4-14(13(21)7-9)22-17(23)16-6-5-15(24-16)11-3-2-10(19)8-12(11)20/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQHRQZDGCJYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrCl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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